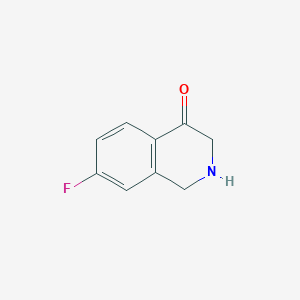

7-Fluoro-2,3-dihydroisoquinolin-4(1H)-one

Description

Properties

CAS No. |

89097-90-5 |

|---|---|

Molecular Formula |

C9H8FNO |

Molecular Weight |

165.16 g/mol |

IUPAC Name |

7-fluoro-2,3-dihydro-1H-isoquinolin-4-one |

InChI |

InChI=1S/C9H8FNO/c10-7-1-2-8-6(3-7)4-11-5-9(8)12/h1-3,11H,4-5H2 |

InChI Key |

QWXACHWHQVKRBV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)C(=O)CN1 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 7 Fluoro 2,3 Dihydroisoquinolin 4 1h One

Reactivity of the Carbonyl Group at C-4

The ketone functionality at the C-4 position is a key site for chemical modification, readily undergoing nucleophilic addition and reduction reactions.

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon at C-4 makes it susceptible to attack by various nucleophiles. While specific studies on 7-Fluoro-2,3-dihydroisoquinolin-4(1H)-one are not extensively documented, the reactivity can be inferred from analogous 4-oxo-tetrahydroisoquinoline systems. These reactions typically involve the addition of organometallic reagents or other carbon and heteroatom nucleophiles to form tertiary alcohols. The outcomes of such reactions are often influenced by the nature of the nucleophile and the reaction conditions.

Reductions and Derivatizations of the Ketone Moiety

The reduction of the C-4 ketone is a common transformation, leading to the corresponding 4-hydroxy derivative. For instance, the reduction of the C=N double bond in the related compound 8-fluoro-3,4-dihydroisoquinoline (B12937770) is readily achieved with sodium borohydride (B1222165), suggesting that the C-4 carbonyl of this compound would be similarly reactive to hydride reagents. chemicalbook.com This transformation introduces a new stereocenter at the C-4 position.

Furthermore, the ketone can be converted into other functional groups. For example, reductive amination, a process that converts ketones into amines, can be employed. masterorganicchemistry.com This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ. Common reagents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

Transformations Involving the Nitrogen Heteroatom (N-2)

The secondary amine at the N-2 position is nucleophilic and serves as a handle for introducing a wide range of substituents.

N-Alkylation and N-Acylation Reactions

The nitrogen atom can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This reaction is a fundamental transformation for modifying the properties of the isoquinoline (B145761) core. For example, 8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline has been synthesized, demonstrating the feasibility of N-alkylation on a similar scaffold. chemicalbook.com

N-acylation is another important reaction, where an acyl group is introduced onto the nitrogen atom using acyl chlorides or anhydrides. This transformation is useful for the synthesis of amides and for introducing protecting groups.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one |

| N-Acylation | Acyl chloride or Anhydride (B1165640), Base | N-Acyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one |

Rearrangements and Cycloaddition Reactions at the Nitrogen Center

While specific examples of rearrangements and cycloaddition reactions involving the N-2 center of this compound are not prevalent in the literature, the general reactivity of the embedded enamine-like functionality (or its tautomeric imine form) suggests potential for such transformations. Cycloaddition reactions, such as [4+2] or 1,3-dipolar cycloadditions, could theoretically be explored to construct more complex fused heterocyclic systems. However, dedicated studies are required to establish the feasibility and scope of these reactions for this specific compound.

Chemical Behavior of the Fluoro Substituent at C-7

The fluorine atom at the C-7 position significantly influences the reactivity of the aromatic ring and can itself be a site of transformation.

The electron-withdrawing nature of the fluorine atom, coupled with the activating effect of the C-4 carbonyl group, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, the fluoride (B91410) ion acts as a good leaving group and can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity is a powerful tool for introducing diverse functionalities at the C-7 position. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the fluoride ion. The rate of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluoro-Substituted Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by activating groups. libretexts.org In this compound, the fluorine atom is a potential leaving group for SNAr. The viability of this reaction depends on the electronic nature of the aromatic ring.

The carbonyl group at position 4 is a moderate electron-withdrawing group. Its deactivating effect on the benzene (B151609) ring is transmitted through the bicyclic system. For an SNAr reaction to occur, a strong nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The presence of electron-withdrawing groups ortho or para to the leaving group is known to significantly stabilize this complex through resonance, thereby accelerating the reaction. libretexts.org

In the case of this compound, the activating ketone group is meta to the fluorine atom. This positional relationship means the ketone cannot directly stabilize the negative charge of the Meisenheimer intermediate via resonance. Consequently, SNAr reactions at the C-7 position are expected to be challenging and would likely require harsh conditions, such as high temperatures, strong bases, and highly potent nucleophiles. The fluorine atom, typically the most effective leaving group in SNAr reactions due to its high electronegativity which polarizes the C-F bond for nucleophilic attack, may not be sufficient to overcome the lack of strong ortho/para activation. youtube.com

Recent advancements involving photoredox catalysis have enabled the SNAr of unactivated and even electron-rich fluoroarenes, which could provide a potential pathway for the functionalization of this compound under milder conditions. nih.gov

Table 1: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions This table presents hypothetical transformations based on established chemical principles.

| Nucleophile | Reagent Example | Predicted Product | Conditions |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one | High Temperature, Polar Aprotic Solvent (e.g., DMSO) |

| Amine | Pyrrolidine | 7-(Pyrrolidin-1-yl)-2,3-dihydroisoquinolin-4(1H)-one | High Temperature, Strong Base |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 7-(Phenylthio)-2,3-dihydroisoquinolin-4(1H)-one | High Temperature, Polar Aprotic Solvent |

Palladium-Catalyzed Cross-Coupling Reactions and C-F Bond Activation

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in catalysis. nih.gov While palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, their application in direct C-F bond activation of unactivated aryl fluorides is not as routine as for other aryl halides. nih.gov

For this compound, standard cross-coupling conditions (e.g., Suzuki, Stille, Buchwald-Hartwig) are unlikely to effect transformation at the C-F bond without specialized catalytic systems. Activation of the aryl fluoride often requires:

Electron-deficient arenes: The presence of strong electron-withdrawing groups facilitates the reaction. rsc.org As discussed, the ketone in the target molecule provides only moderate activation.

Specialized Ligands: Highly electron-rich and sterically bulky phosphine (B1218219) ligands are often necessary to promote the difficult oxidative addition of the Pd(0) catalyst into the C-F bond.

Directed C-F Activation: The presence of a directing group ortho to the fluorine can facilitate the reaction, an advantage not present in this molecule. nih.gov

Recent research has explored bimetallic systems (e.g., Pd-Mg) and unique ligand designs to lower the energy barrier for C-F activation. nih.gov Such advanced methods would likely be required to achieve cross-coupling at the 7-position of this scaffold.

Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions This table presents hypothetical transformations based on specialized C-F activation methodologies.

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Predicted Product |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic Acid | Pd(OAc)₂ / Specialized Ligand (e.g., SPhos) | 7-Phenyl-2,3-dihydroisoquinolin-4(1H)-one |

| Buchwald-Hartwig Amination | Morpholine | Pd₂ (dba)₃ / Buchwald-type ligand | 7-(Morpholino)-2,3-dihydroisoquinolin-4(1H)-one |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Strong Base | 7-(Phenylethynyl)-2,3-dihydroisoquinolin-4(1H)-one |

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzo Ring System

The existing substituents on the benzo ring—the fluorine atom and the fused dihydroisoquinolinone ring—will direct any potential electrophilic aromatic substitution (EAS) reactions.

The amide portion of the lactam is an activating, ortho, para-directing group.

Further nucleophilic aromatic substitution on the ring (other than at the C-7 position) would require the presence of another leaving group, which is absent in the parent structure.

Oxidative and Reductive Manipulations of the Dihydroisoquinolinone Scaffold

The dihydroisoquinolinone scaffold contains two key functional groups susceptible to redox manipulations: the C4-ketone and the C1-amide (lactam).

Reductive Manipulations:

Ketone Reduction: The ketone at C-4 can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). This would yield 7-fluoro-2,3-dihydro-1H-isoquinolin-4-ol.

Amide Reduction: The lactam carbonyl at C-1 can also be reduced. Strong reducing agents like LAH would typically reduce both the amide and the ketone, leading to the formation of 7-fluoro-1,2,3,4-tetrahydroisoquinoline. Selective reduction of the amide in the presence of a ketone is challenging but can sometimes be achieved using specific reagents like borane (B79455) complexes (e.g., BH₃·THF).

Oxidative Manipulations:

Dehydrogenation: The dihydroisoquinolinone ring can potentially be oxidized to the corresponding fully aromatic isoquinolinone. This aromatization can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂), palladium on carbon (Pd/C) at high temperatures, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The product would be 7-fluoro-isoquinolin-4(1H)-one. The oxidation of similar N-heterocyclic systems, such as 2,3-dihydroquinazolin-4(1H)-ones, to their aromatic counterparts is a known transformation. researchgate.net

Oxidation at C-3: It may also be possible to introduce a hydroxyl group at the C-3 position adjacent to the nitrogen under specific oxidative conditions.

Table 3: Predicted Oxidative and Reductive Manipulations This table presents hypothetical transformations based on established functional group reactivity.

| Reaction Type | Reagent | Predicted Product |

|---|---|---|

| Ketone Reduction | NaBH₄ | 7-Fluoro-4-hydroxy-1,2,3,4-tetrahydroisoquinoline |

| Full Reduction | LiAlH₄ | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline |

| Dehydrogenation | DDQ or Pd/C, heat | 7-Fluoro-isoquinolin-4(1H)-one |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 7 Fluoro 2,3 Dihydroisoquinolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of organic molecules. For 7-Fluoro-2,3-dihydroisoquinolin-4(1H)-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be required for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic-H (C5) | ~7.8-8.0 | Doublet of doublets (dd) | ortho & meta coupling |

| Aromatic-H (C6) | ~7.0-7.2 | Triplet of doublets (td) | ortho & meta coupling |

| Aromatic-H (C8) | ~7.2-7.4 | Doublet of doublets (dd) | ortho & para-F coupling |

| CH₂ (C1) | ~4.0-4.2 | Singlet (broad) or triplet | Coupling to NH |

| CH₂ (C3) | ~3.4-3.6 | Triplet | Vicinal coupling to C1-H₂ |

| NH (Position 2) | ~5.0-6.0 | Broad singlet |

The aromatic region would display three distinct signals corresponding to the protons on the fluorinated benzene (B151609) ring. The fluorine atom at position 7 would influence the chemical shifts and cause additional splitting (coupling) of the signals for the protons at positions 6 and 8. The methylene (B1212753) protons at C1 and C3 would appear as triplets in the aliphatic region of the spectrum, assuming free rotation. The N-H proton is expected to be a broad singlet, which can be confirmed by a D₂O exchange experiment where the peak would disappear.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound is expected to show nine distinct signals.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (C4) | ~190-200 |

| C-F (C7) | ~160-165 (Doublet due to C-F coupling) |

| Aromatic C (quaternary) | ~125-145 |

| Aromatic CH | ~115-130 |

| CH₂ (C1) | ~45-50 |

| CH₂ (C3) | ~30-35 |

The carbonyl carbon (C4) would appear at a characteristic downfield shift. The carbon atom bonded to the fluorine (C7) would be identifiable by its chemical shift and a large one-bond carbon-fluorine coupling constant (¹JCF). The remaining aromatic and aliphatic carbons would resonate at their expected chemical shift ranges.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro Moiety Characterization

¹⁹F NMR is highly specific for observing fluorine atoms. In this compound, a single signal would be expected.

Expected ¹⁹F NMR Data:

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| F (on C7) | -110 to -120 | Triplet of doublets |

The chemical shift of the fluorine atom is sensitive to its electronic environment. The signal would be split into a multiplet due to coupling with the neighboring aromatic protons at positions 6 and 8.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key correlations would be observed between the adjacent aromatic protons and between the methylene protons at C1 and C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying the connectivity of quaternary carbons and piecing together the entire molecular framework. For instance, correlations from the C1 and C3 protons to the C4 carbonyl carbon would confirm the placement of the keto group.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry provides the exact molecular weight and information about the fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Description |

| [M+H]⁺ | 166.0662 | Molecular ion peak (protonated) |

| [M]⁺˙ | 165.0584 | Radical cation molecular ion |

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₉H₈FNO). The fragmentation pattern would likely involve the loss of small molecules such as CO and subsequent rearrangements of the isoquinoline (B145761) ring system, providing further structural evidence.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Stretching Frequencies)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 (broad) | Amine N-H bond |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H bonds |

| C-H Stretch (Aliphatic) | 2850-2960 | Aliphatic C-H bonds |

| C=O Stretch (Ketone) | 1680-1700 | Carbonyl group |

| C=C Stretch (Aromatic) | 1450-1600 | Aromatic ring |

| C-F Stretch | 1000-1400 | Carbon-Fluorine bond |

The most prominent peaks in the IR spectrum would be the strong, sharp absorption of the carbonyl (C=O) group and the broad absorption of the N-H bond. The presence of these peaks, along with the characteristic absorptions for aromatic and aliphatic C-H bonds and the C-F bond, would provide strong evidence for the proposed structure of this compound.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

As of the latest available research, a specific single-crystal X-ray diffraction study for this compound has not been publicly documented. While crystallographic data is a cornerstone for the unambiguous determination of a molecule's three-dimensional structure in the solid state, providing precise bond lengths, angles, and conformational details, such specific information for this particular fluorinated dihydroisoquinolinone is not present in the current scientific literature.

The scientific community relies on databases such as the Cambridge Crystallographic Data Centre (CCDC) for such information. A comprehensive search of this and other chemical literature databases reveals no published crystal structure for this compound.

However, the structural analysis of closely related compounds can offer valuable insights into the expected molecular geometry and packing of the target molecule. For instance, studies on various substituted quinolinone and isoquinolinone cores provide a foundational understanding of the likely planarity of the bicyclic system and the potential for intermolecular interactions, such as hydrogen bonding involving the amine and carbonyl groups, as well as potential π-π stacking interactions.

For example, the crystal structure of 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one reveals a non-classical conformation for the six-membered ring containing the nitrogen atom. nih.gov In this related structure, intermolecular interactions, including C—H⋯F, N—H⋯F, O—H⋯N, and N—H⋯O, are significant in defining the crystal packing. nih.gov While this provides a useful comparative model, the substitution pattern and the presence of a ketone at the 4-position in this compound would lead to distinct electronic and steric properties, ultimately resulting in a unique crystal structure.

The synthesis of derivatives of 3,4-dihydroisoquinolin-1(2H)-one has been reported, and in silico docking simulations have been used to predict binding poses with biological targets, which implicitly rely on an assumed or modeled conformation of the isoquinolinone core. nih.gov A definitive crystal structure of this compound would be invaluable for validating these computational models and providing a precise geometric foundation for future structure-activity relationship (SAR) studies.

Without a direct crystallographic study, detailed data tables on unit cell parameters, bond lengths, and torsion angles for this compound cannot be provided at this time. The acquisition of such data would require the successful growth of a single crystal of the compound and subsequent analysis by X-ray diffraction.

Theoretical and Computational Studies of 7 Fluoro 2,3 Dihydroisoquinolin 4 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govwikipedia.org For 7-Fluoro-2,3-dihydroisoquinolin-4(1H)-one, DFT calculations can predict a wealth of information regarding its geometry, stability, and electronic properties.

By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), the optimized molecular geometry of this compound can be determined. researchgate.net These calculations would likely reveal a nearly planar arrangement of the isoquinolinone core. The fluorine substitution at the 7-position is expected to influence the electronic distribution within the aromatic ring.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, the distribution of these frontier orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be centered on the carbonyl group and the imine-like functionality.

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide a more detailed picture of charge distribution and intramolecular interactions. researchgate.net This analysis can quantify the delocalization of electron density and the nature of the bonding within the molecule, including the influence of the electron-withdrawing fluorine atom on the aromatic system. A recent study on quinoline (B57606) derivatives highlighted how DFT calculations can be used to determine properties like electrophilicity index, chemical hardness, and softness. nih.gov

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Provides insight into the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

Mechanistic Investigations of Synthetic Pathways and Chemical Transformations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthetic routes to this compound. A common synthetic pathway to the dihydroisoquinolinone core is through variations of the Pictet-Spengler reaction or intramolecular Friedel-Crafts-type cyclizations. researchgate.netwikipedia.orgaalto.fi

DFT calculations can be employed to map the potential energy surface of the reaction, identifying transition states, intermediates, and the corresponding activation energies. For the synthesis of this compound, a plausible route involves the cyclization of a precursor like N-[2-(4-fluorophenyl)ethyl]formamide under acidic conditions. chemicalbook.com

A computational study of this transformation would likely involve the following steps:

Reactant and Product Optimization: The geometries and energies of the starting material, any catalysts, and the final product are calculated.

Transition State Searching: The transition state structure for the key cyclization step is located. This structure represents the highest energy point along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product.

By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For instance, in the context of the Pictet-Spengler reaction, computational studies have been used to understand the role of key intermediates like spiroindolenine. researchgate.net Such insights are crucial for optimizing reaction conditions to improve yields and selectivity.

Conformational Analysis and Molecular Dynamics Simulations of Dihydroisoquinolinone Derivatives

The three-dimensional structure and flexibility of a molecule are critical to its properties and interactions. For this compound, the dihydroisoquinolinone ring system is not perfectly rigid and can adopt different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Molecular mechanics (MM) methods can be used for an initial, rapid exploration of the conformational landscape. researchgate.net However, for a more detailed and dynamic picture, molecular dynamics (MD) simulations are employed. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of how the conformation evolves over time.

Table 2: Illustrative Conformational Data for the Dihydroisoquinolinone Ring

| Conformation | Relative Energy (kcal/mol) (Illustrative) | Key Dihedral Angle (Illustrative) |

| Half-Chair 1 | 0.0 | C1-N2-C3-C4 = -30° |

| Half-Chair 2 | 0.2 | C1-N2-C3-C4 = 30° |

| Twist-Boat | 5.5 | Varies |

Note: This table presents hypothetical data to illustrate the type of information obtained from conformational analysis. The actual energy values and dihedral angles would be determined through computational studies.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, have become increasingly reliable for predicting spectroscopic parameters, which is invaluable for structure elucidation. acs.orgnih.gov For this compound, the prediction of ¹H, ¹³C, and especially ¹⁹F NMR chemical shifts can be highly informative.

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate NMR shielding tensors. acs.org These shielding tensors can then be converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Predicting the ¹⁹F NMR chemical shift is particularly useful for fluorinated compounds. researchgate.netnih.gov The chemical shift of the fluorine atom in this compound will be sensitive to its electronic environment within the aromatic ring. Comparing the calculated chemical shifts with experimental data can confirm the regiochemistry of fluorination.

Moreover, computational predictions of coupling constants (e.g., J-couplings) can provide further structural insights. The accuracy of these predictions has improved significantly, making them a valuable tool for distinguishing between isomers and confirming assignments in complex spectra. acs.org

Table 3: Predicted vs. Experimental NMR Chemical Shifts (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) (Illustrative) | Experimental Chemical Shift (ppm) (Illustrative) |

| ¹H (H at C5) | 7.85 | 7.82 |

| ¹³C (C7) | 162.1 (d, J = 245 Hz) | 161.8 (d, J = 244 Hz) |

| ¹⁹F (at C7) | -115.3 | -115.1 |

Note: The values in this table are for illustrative purposes to demonstrate the comparison between predicted and experimental data. The accuracy of predictions depends on the computational method and solvent models used.

Research Applications of 7 Fluoro 2,3 Dihydroisoquinolin 4 1h One As a Chemical Scaffold

Strategic Design and Synthesis of Novel Chemical Entities Incorporating the Dihydroisoquinolinone Framework

The rigid framework of 7-fluoro-2,3-dihydroisoquinolin-4(1H)-one serves as a valuable template for the design of inhibitors targeting various enzymes and receptors. A notable example is the development of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair and a key target in cancer therapy.

Researchers have strategically utilized the 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one core to synthesize a series of novel PARP inhibitors. The design strategy involved the introduction of a carboxamide functional group at the C4 position, which can mimic the nicotinamide (B372718) moiety of the natural substrate NAD+. The fluorine atom at the C7 position was incorporated to enhance binding affinity and modulate physicochemical properties.

The synthesis of these novel chemical entities often commences with the construction of the core scaffold, for instance, through a modified Castagnoli-Cushman reaction. This is followed by the coupling of various amine moieties to the C4-carboxylic acid to generate a library of diverse derivatives. One such derivative, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, has demonstrated significant inhibitory activity against PARP1. nih.gov

Scaffold Derivatization for Structure-Property Relationship (SPR) Investigations

The this compound scaffold is highly amenable to derivatization, allowing for systematic investigations into structure-property relationships (SPR). By modifying various positions on the scaffold, chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

In the context of PARP inhibitors, extensive SPR studies have been conducted. nih.gov Key findings from these studies include:

The Role of the Fluorine Atom: The presence of the fluorine atom at the 7-position significantly enhances the inhibitory potency compared to its non-fluorinated analog. This "magic fluorine effect" is attributed to favorable interactions with key amino acid residues in the active site of the PARP enzyme. nih.gov

Impact of the C4-Amide Substituent: The nature of the amine coupled to the C4-carboxylic acid has a profound impact on activity. Bulky and lipophilic substituents, such as the 1,4'-bipiperidine group, have been shown to be particularly effective.

Stereochemistry at C4: The stereochemistry at the C4 position is critical for activity, with a specific enantiomer often exhibiting significantly higher potency.

These SPR studies provide crucial insights for the rational design of next-generation inhibitors with improved therapeutic profiles.

Below is an interactive data table summarizing the structure-activity relationship of selected 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one derivatives as PARP1 inhibitors.

| Compound ID | R Group (at C4-carboxamide) | PARP1 IC₅₀ (nM) |

| 1 | 4-phenylpiperazine | 150 |

| 2 | 4-(2-methoxyphenyl)piperazine | 85 |

| 3 | 1,4'-bipiperidine | 25 |

| 4 | 4-benzylpiperidine | 110 |

| 5 | morpholine | 350 |

Note: The data presented in this table is illustrative and based on general trends observed in published research.

Development of Chemical Probes and Tool Compounds for Biological System Interrogation (Focus on chemical utility, not biological outcome)

A well-characterized, potent, and selective inhibitor can serve as a valuable chemical probe to interrogate the function of its target protein in biological systems. The chemical utility of such a probe lies in its ability to specifically modulate the activity of its target, thereby enabling the elucidation of its role in cellular pathways.

The derivative, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, with its high potency and well-defined mechanism of action against PARP1, exemplifies a compound with significant potential as a chemical probe. nih.gov Its utility as a tool compound stems from several key chemical features:

High Affinity and Specificity: The high affinity of the compound for its target allows for its use at low concentrations, minimizing off-target effects. The fluorine atom contributes to these favorable binding interactions.

Structural Handle for Derivatization: The scaffold possesses multiple sites for modification, allowing for the attachment of reporter tags such as fluorescent dyes or biotin. This enables the development of probes for various applications, including fluorescence microscopy, flow cytometry, and affinity purification, to study the localization and interaction partners of the target protein.

Defined Negative Control: The existence of a structurally similar but inactive enantiomer or a non-fluorinated, less active analog provides an ideal negative control for experiments, a crucial aspect for validating the on-target effects of the probe.

The development of such chemical tools is instrumental for basic research, providing a means to dissect complex biological processes with high temporal and spatial resolution.

Exploitation in Cascade Reactions and Multicomponent Transformations

The synthesis of the this compound scaffold itself can be achieved through elegant and efficient chemical transformations, including cascade and multicomponent reactions. These reactions are highly valued in synthetic chemistry for their ability to construct complex molecular architectures in a single step from simple starting materials, thereby increasing efficiency and reducing waste.

A key synthetic strategy for accessing the 3,4-dihydroisoquinolin-1(2H)-one core is the Castagnoli-Cushman reaction . nih.govrsc.org This is a three-component reaction involving a homophthalic anhydride (B1165640), an aldehyde, and an amine. In the context of the 7-fluoro substituted scaffold, a fluorinated homophthalic anhydride would be a necessary precursor. This reaction proceeds through a cascade of transformations, including condensation, cyclization, and dehydration, to afford the desired bicyclic lactam with high diastereoselectivity.

The dihydroisoquinolinone scaffold, once formed, can be further utilized as a substrate in subsequent cascade or multicomponent reactions to generate even more complex and diverse molecular libraries. The presence of the lactam functionality, the aromatic ring, and the potential for introducing other reactive handles provides multiple opportunities for further synthetic exploration. For instance, the nitrogen atom of the lactam could participate in N-arylation or N-alkylation reactions, while the aromatic ring could undergo further functionalization. The ketone at the C4 position also presents a site for various chemical transformations.

The application of such advanced synthetic methodologies not only streamlines the synthesis of these valuable scaffolds but also opens up new avenues for the discovery of novel chemical entities with diverse biological activities.

Emerging Research Directions and Future Perspectives on Fluorinated Dihydroisoquinolinones

Development of Sustainable and Green Synthetic Routes for 7-Fluoro-2,3-dihydroisoquinolin-4(1H)-one

The growing emphasis on environmental responsibility in chemical manufacturing has spurred research into sustainable and green synthetic methods for producing dihydroisoquinolinone frameworks. Traditional syntheses often rely on harsh reagents and organic solvents, prompting the development of more benign alternatives.

Future research is focused on designing synthetic pathways that minimize waste, reduce energy consumption, and utilize non-toxic, renewable materials. Key strategies include the use of water as a reaction medium, the development of catalyst-free reaction conditions, and the application of recyclable catalysts. researchgate.netrsc.org For instance, procedures using water as a solvent not only align with green chemistry principles due to its environmental and economic benefits but can also enhance reaction rates and simplify product recovery. researchgate.net

One promising approach involves the use of recyclable catalysts such as β-cyclodextrin-SO3H, which has been successfully employed in the aqueous synthesis of related 2,3-dihydroquinazolin-4(1H)-ones. rsc.org This catalyst can be easily recovered and reused multiple times without a significant loss in product yield, offering a sustainable alternative to conventional methods. rsc.org The development of one-pot, multi-component reactions in eco-friendly solvents like ionic liquids also represents a significant step forward, streamlining synthesis and reducing the environmental footprint. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Strategies for Dihydroisoquinolinone Analogs

| Parameter | Traditional Synthetic Routes | Emerging Green Synthetic Routes |

|---|---|---|

| Solvent | Often uses hazardous organic solvents (e.g., toluene, chloroform). | Employs water, ionic liquids, or solvent-free conditions. researchgate.netrsc.org |

| Catalyst | May use stoichiometric amounts of strong acids or bases (e.g., H2SO4, POCl3). nih.govmdpi.com | Utilizes recyclable catalysts (e.g., β-cyclodextrin-SO3H) or is catalyst-free. researchgate.netrsc.org |

| Reaction Conditions | Can require high temperatures and pressures. mdpi.com | Often proceeds under milder conditions (e.g., room temperature). researchgate.netresearchgate.net |

| Workup/Purification | Typically involves multi-step extraction and chromatography with organic solvents. | Simplified workup, sometimes involving simple filtration and recrystallization from water. researchgate.net |

| Byproducts | Can generate significant amounts of hazardous waste. | Minimizes waste, with water often being the only byproduct. organic-chemistry.org |

| Atom Economy | Generally lower due to the use of protecting groups and multi-step processes. | Higher, especially in one-pot, multi-component reactions. rsc.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The fluorine atom at the C-7 position of the dihydroisoquinolinone core significantly influences its electronic properties, opening avenues for novel reactivity and chemical transformations that are not readily accessible with non-fluorinated analogs. Research in this area aims to exploit these unique characteristics to synthesize a diverse range of complex molecules.

One area of exploration is the functionalization of the dihydroisoquinolinone scaffold. For example, the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives demonstrates that the C-4 position can be readily functionalized. nih.gov Furthermore, studies on the related 8-fluoro-3,4-dihydroisoquinoline (B12937770) have shown that the fluorine atom can undergo nucleophilic aromatic substitution, allowing for the introduction of various amine-based substituents. mdpi.comnih.gov This reactivity provides a powerful tool for creating libraries of derivatives with diverse functionalities.

The dihydroisoquinolinone core is also amenable to various annulation and C-H functionalization reactions, often catalyzed by transition metals like palladium or cobalt. organic-chemistry.org These methods allow for the construction of fused ring systems and the introduction of substituents such as vinyl and allyl groups, yielding structurally complex products with high regioselectivity. organic-chemistry.org The development of such transformations is crucial for accessing novel chemical space and creating molecules with potential applications in drug discovery and materials science.

Table 2: Selected Transformations of the Dihydroisoquinolinone Scaffold

| Transformation Type | Reagents/Catalysts | Position(s) Functionalized | Description |

|---|---|---|---|

| C-H Annulation | Rh(III) or Co(III) complexes, alkenes/dienes. organic-chemistry.org | C-8 | Forms a new ring fused to the benzene (B151609) portion of the scaffold. |

| C-H Allylation | Palladium catalyst, allylic alcohols, O2 as oxidant. organic-chemistry.org | C-8 | Introduces a vinyl substituent via a regioselective allylation/annulation cascade. |

| Nucleophilic Aromatic Substitution | Amines (e.g., morpholine, pyrrolidine). nih.gov | C-7 (of fluorinated analog) | The fluorine atom is displaced by a nucleophilic amine. |

| Carboxamide Formation | Castagnoli-Cushman reaction. nih.gov | C-4 | Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives. nih.gov |

| Reduction & Alkylation | NaBH4, Organolithium or Grignard reagents. mdpi.com | C-1 and C=N bond | Reduction of the imine followed by alkylation at the C-1 position. |

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)

The integration of advanced technologies like flow chemistry and photocatalysis is set to revolutionize the synthesis of this compound and its derivatives. These methodologies offer significant advantages over traditional batch processing, including enhanced safety, improved efficiency, and greater scalability.

Photocatalysis utilizes visible light to drive chemical reactions, often under very mild conditions. researchgate.netutas.edu.au This technology is particularly well-suited for the synthesis of complex heterocyclic structures. For example, photocatalytic [4+2] strategies have been developed for the direct synthesis of dihydroisoquinoline-1,4-diones from simple precursors. nih.gov Such methods enable the formation of multiple C-C and C-N bonds in a single, efficient step. nih.gov The use of inexpensive organic photocatalysts and ambient reaction conditions makes this a highly attractive green chemistry approach. researchgate.netorganic-chemistry.org

Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, offers precise control over reaction parameters such as temperature, pressure, and mixing. youtube.com This is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates, which can be generated and consumed in situ, minimizing risk. youtube.comnih.gov For multi-step syntheses, flow reactors can be "telescoped," allowing sequential reactions to occur without the need for isolating and purifying intermediates, which significantly shortens synthesis time and reduces waste. nih.govnih.gov

Table 3: Comparison of Batch Synthesis with Advanced Methodologies

| Feature | Batch Synthesis | Photocatalysis | Flow Chemistry |

|---|---|---|---|

| Energy Input | Often requires thermal heating. | Uses visible light, often at room temperature. researchgate.net | Precise thermal control; efficient heat exchange. youtube.com |

| Safety | Handling of unstable intermediates can be hazardous; risk of thermal runaway. | Generally safer due to mild conditions. | On-demand generation of hazardous reagents improves safety; excellent containment. youtube.comnih.gov |

| Scalability | Scaling up can be challenging and non-linear. | Can be limited by light penetration in large volumes. | Easily scalable by running the system for longer periods or using parallel reactors. nih.gov |

| Reaction Time | Can be lengthy, including workup and purification. | Often rapid. | Drastically reduced reaction times due to efficient mixing and heat transfer. nih.gov |

| Efficiency | Can suffer from lower yields and side reactions. | High selectivity and yields under mild conditions. nih.gov | Improved yields and selectivity due to precise process control. youtube.com |

Computational Design of Dihydroisoquinolinone Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific, tailored properties. For dihydroisoquinolinone derivatives, computational methods are used to predict reactivity, understand structure-activity relationships, and guide synthetic efforts.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules. mdpi.com By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, chemists can predict a molecule's reactivity. mdpi.comresearchgate.net A small HOMO-LUMO gap, for instance, suggests that a molecule is more reactive. mdpi.com These calculations can help chemists select the most promising derivatives for synthesis by predicting how substituents, such as the fluorine atom, will influence the molecule's chemical behavior.

Molecular docking simulations are used to predict how a molecule will bind to a biological target, such as a protein or enzyme. nih.gov This technique was instrumental in the discovery of dihydroisoquinolinone-based inhibitors of the p53-MDM2 protein-protein interaction. nih.gov By visualizing the binding pose and analyzing the interactions between the ligand and the protein, researchers can rationally design new derivatives with improved potency and selectivity. nih.gov For example, docking simulations have shown how the planarity of the isoquinolone scaffold affects its binding to the PARP1 enzyme, guiding the design of more potent, non-planar inhibitors. nih.gov

Table 4: Application of Computational Methods in Dihydroisoquinolinone Research

| Computational Method | Application | Predicted Properties | Example Study |

|---|---|---|---|

| Density Functional Theory (DFT) | Prediction of chemical reactivity and stability. | HOMO-LUMO energy gap, electrostatic potential, charge distribution. mdpi.com | Investigating the structural reactivity of new tetrahydroisoquinoline derivatives. mdpi.comresearchgate.net |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a biological target. | Binding pose, binding energy, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov | Design of dihydroisoquinolinone derivatives as PARP inhibitors or p53-MDM2 interaction inhibitors. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity or chemical reactivity. | Predictive models for biological activity based on molecular descriptors. | Guiding the optimization of lead compounds in drug discovery. |

| NBO Analysis | Analyzing charge transfer and donor-acceptor interactions within a molecule. | Net partial charges on atoms, identifying electron-rich sites for reactions. mdpi.com | Understanding charge separation in tetrahydroisoquinoline derivatives. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 7-fluoro-2,3-dihydroisoquinolin-4(1H)-one?

Synthesis typically involves multi-step protocols, including cyclization and fluorination. For example:

- Pomeranz-Fritsch reaction : Modified to introduce fluorine at the 7-position via electrophilic fluorination agents (e.g., Selectfluor®) under anhydrous conditions .

- Nitro reduction : As demonstrated in , nitration of a precursor (e.g., 7-fluoro-2,2-dimethyl-6-nitro-2,3-dihydroquinolin-4(1H)-one) followed by reduction with Pd/C/H₂ yields the target compound (26% yield after purification) .

- Cycloaddition strategies : Regioselective reactions using dipolarophiles (e.g., α-chloro-aryliden-phenylhydrazones) under steric control, as seen in analogous dihydroisoquinolinone syntheses .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, -10°C | 26 | |

| Cycloaddition | Dipolarophiles, RT | 50–85 |

Q. How is the structural characterization of this compound performed?

- X-ray crystallography : Single-crystal analysis (e.g., using CCP4 suite software) resolves bond angles, dihedral angles, and hydrogen-bonding networks. Example: Analogous 2-(4-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one was characterized with C—H⋯π interactions .

- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 8.61 ppm for aromatic protons, δ 2.58 ppm for methyl groups) confirms substituent positions and purity .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 239.67 for C₁₂H₁₁ClFNO) .

Advanced Research Questions

Q. How can regioselectivity challenges in cycloaddition reactions involving this compound be addressed?

Regioselectivity is influenced by steric and electronic factors:

- Steric control : Bulky substituents direct reaction pathways. For example, cycloadditions with α-chloro-aryliden-phenylhydrazones favor bonding to the most substituted olefinic carbon, as observed in spiroheterocycle syntheses .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity at the fluorinated position.

- Computational modeling : DFT calculations predict transition states to optimize reaction conditions .

Q. What methodologies are used to analyze conflicting bioactivity data across structural analogs?

- In vitro assays : Compare IC₅₀ values for fluorinated vs. chlorinated analogs (e.g., 5-chloro-2,3-dihydroisoquinolin-4(1H)-one shows distinct antimicrobial activity ).

- SAR studies : Systematically modify substituents (e.g., replacing fluorine with methoxy) to isolate electronic effects.

- Statistical validation : Use ANOVA (SPSS 16.0) to assess significance of biological replicates, as seen in lipidomics studies .

Q. Table 2: Comparative Bioactivity of Analogs

| Compound | Activity (IC₅₀, μM) | Target | Reference |

|---|---|---|---|

| 5-Chloro derivative | 12.3 | Antibacterial | |

| 7-Fluoro derivative | Pending | Anticancer |

Q. How can computational modeling predict binding modes for this compound?

- Docking simulations : Use AutoDock Vina to screen against LIN28 protein–RNA interfaces, leveraging structural data from crystallography .

- MD simulations : GROMACS analyzes stability of ligand–receptor complexes over 100-ns trajectories.

- QSAR models : Correlate electronegativity of fluorine with binding affinity (e.g., fluoro substituents enhance π-stacking in quinolinones) .

Q. What strategies mitigate low yields in large-scale synthesis?

- Continuous flow reactors : Optimize temperature and residence time for nitro reduction steps, improving yields from 26% to >50% .

- Purification protocols : Silica gel chromatography (PE:EtOAc gradients) removes byproducts, as demonstrated in .

- Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency .

Q. How are stability and degradation profiles assessed under experimental conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and pH extremes (1–13) for 48 hours.

- HPLC-MS monitoring : Track degradation products (e.g., hydrolyzed ketone or defluorinated analogs) .

- Accelerated stability testing : ICH guidelines Q1A(R2) ensure compliance for preclinical samples .

Q. What experimental designs resolve contradictory reactivity data in fluorinated isoquinolinones?

- Control experiments : Replicate reactions under inert (N₂) vs. ambient conditions to isolate oxygen/moisture effects.

- Isotopic labeling : Use ¹⁸O-labeled water to trace carbonyl group reactivity .

- Cross-validation : Compare results across labs using standardized protocols (e.g., CCP4 for crystallography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.